

Technical Guide: Physicochemical Properties of 3-Ethyl-2,2,6-trimethylheptane

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Compound of Interest

Compound Name: 3-Ethyl-2,2,6-trimethylheptane

Cat. No.: B14555563

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the branched alkane, **3-Ethyl-2,2,6-trimethylheptane**. Due to the compound's specific and complex branching, experimentally determined data, including its melting point, are not readily available in scientific literature and chemical databases. This document summarizes the available computed data for this molecule and provides a detailed, standard experimental protocol for the determination of the melting point of solid organic compounds. Furthermore, it discusses the general principles governing the influence of molecular structure on the melting points of alkanes.

Introduction

3-Ethyl-2,2,6-trimethylheptane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a highly branched alkane, its physical properties are of interest in various fields, including fuel science and as a non-polar solvent. The arrangement of its ethyl and methyl substituents along the heptane backbone influences its intermolecular forces and, consequently, its physical state at various temperatures. A precise melting point is a fundamental property for the characterization and purity assessment of a solid compound. However, for many complex or non-commercially common compounds like **3-Ethyl-2,2,6-trimethylheptane**, experimental data is often not published.

Physicochemical Data

While an experimentally determined melting point for **3-Ethyl-2,2,6-trimethylheptane** is not currently reported in major chemical databases, a collection of computed physical and chemical properties is available.^[1] These properties are estimated through computational models and provide theoretical values for the compound's characteristics.

Table 1: Computed Physicochemical Properties of **3-Ethyl-2,2,6-trimethylheptane**

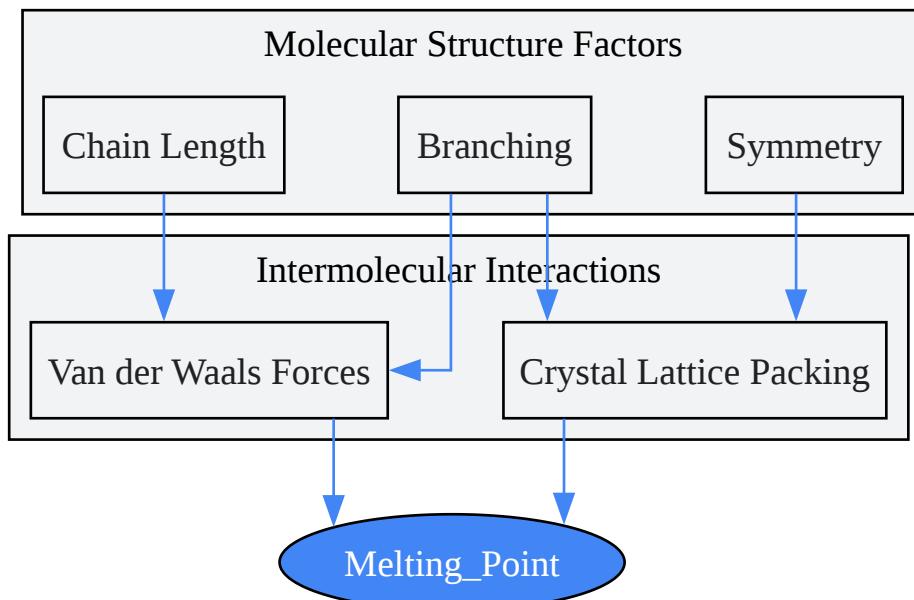
Property	Value	Source
Molecular Formula	C12H26	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
XLogP3-AA (LogP)	5.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	0	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	170.203451 g/mol	PubChem[1]
Monoisotopic Mass	170.203451 g/mol	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Complexity	106	PubChem[1]
IUPAC Name	3-ethyl-2,2,6-trimethylheptane	PubChem[1]
CAS Number	62199-13-7	PubChem[1]

Influence of Molecular Structure on Melting Point in Alkanes

The melting point of alkanes is influenced by the strength of the intermolecular van der Waals forces, which are primarily dependent on the molecule's surface area and how well it can pack into a crystal lattice.

- **Chain Length:** Generally, as the carbon chain length increases, the surface area and the strength of the van der Waals forces increase, leading to a higher melting point.[2]
- **Branching:** Increased branching in an alkane chain generally lowers the boiling point by reducing the effective surface area.[3][4] However, the effect on the melting point is more complex. Branching can disrupt the efficient packing of molecules into a crystal lattice, which would lower the melting point.[2]
- **Symmetry:** Conversely, highly branched alkanes that result in a more compact, symmetrical, or spherical shape can pack more efficiently into a crystal lattice, leading to a significantly higher melting point than their linear isomers.[3] A classic example is neopentane (2,2-dimethylpropane), which has a much higher melting point (-16°C) than n-pentane (-130°C). [3]

For **3-Ethyl-2,2,6-trimethylheptane**, the presence of multiple branches suggests a complex interplay between reduced surface area and potentially disrupted crystal packing, making a theoretical prediction of its melting point challenging without experimental data.



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Caption: Factors influencing the melting point of alkanes.

Experimental Protocol for Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound using a capillary melting point apparatus.[\[5\]](#)[\[6\]](#)[\[7\]](#)

4.1. Materials and Apparatus

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of the solid organic compound
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer (calibrated)

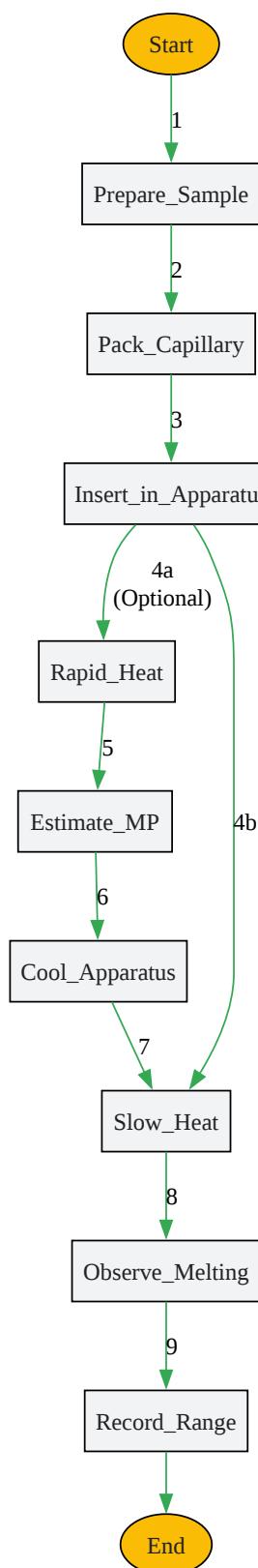
4.2. Sample Preparation

- Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.
- Place a small amount of the powdered sample on a clean, dry surface.
- Invert a capillary tube and press the open end into the sample powder until a small amount of the solid is packed into the tube.
- Tap the sealed end of the capillary tube on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to compact the sample.

- The final packed sample height should be between 2-3 mm.

4.3. Measurement Procedure

- Insert the capillary tube containing the sample into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid preliminary determination should be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting range.^[7]
- Allow the apparatus to cool to at least 20 °C below the estimated melting point.
- For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
- The recorded melting point should be reported as a range (e.g., 120.5-121.5 °C). A pure compound will typically have a sharp melting range of 1-2 °C.^[5] Impurities will generally cause a depression and broadening of the melting range.^[5]



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Caption: Workflow for melting point determination.

Conclusion

While a definitive experimental melting point for **3-Ethyl-2,2,6-trimethylheptane** remains undocumented in publicly accessible resources, this guide provides the necessary theoretical background and practical methodology for its determination. The provided computed data serves as a theoretical baseline for this compound. The complex branching of **3-Ethyl-2,2,6-trimethylheptane** makes its melting point difficult to predict, underscoring the importance of experimental characterization for such molecules. The detailed protocol for melting point determination offers a standardized approach for researchers to ascertain this critical physical property.

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